N-Dansyl-DL-threonine cyclohexylammonium salt
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Overview
Description
N-Dansyl-DL-threonine cyclohexylammonium salt is a compound primarily used in proteomics research. It is known for its fluorescent properties, which make it useful in various biochemical applications. The compound has a molecular formula of C22H33N3O5S and a molecular weight of 451.58 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-DL-threonine cyclohexylammonium salt involves the reaction of dansyl chloride with DL-threonine in the presence of a base, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Dansyl-DL-threonine cyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted dansyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Dansyl-DL-threonine cyclohexylammonium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Proteomics: Used as a fluorescent probe to study protein interactions and dynamics.
Biochemistry: Employed in enzyme assays and other biochemical analyses.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Mechanism of Action
The mechanism of action of N-Dansyl-DL-threonine cyclohexylammonium salt involves its ability to fluoresce upon excitation with specific wavelengths of light. This fluorescence is due to the dansyl group, which absorbs light and emits it at a different wavelength. The compound can bind to proteins and other biomolecules, allowing researchers to track and study these molecules using fluorescence microscopy and other techniques .
Comparison with Similar Compounds
Similar Compounds
N-Dansyl-L-threonine cyclohexylammonium salt: Similar in structure but differs in the stereochemistry of the threonine moiety.
Dansyl chloride: A precursor used in the synthesis of various dansyl derivatives.
Dansyl glycine: Another dansyl derivative used in biochemical research
Uniqueness
N-Dansyl-DL-threonine cyclohexylammonium salt is unique due to its specific combination of the dansyl group with DL-threonine and cyclohexylamine. This combination provides distinct fluorescent properties and binding characteristics, making it particularly useful in proteomics and other biochemical applications .
Properties
CAS No. |
84540-66-9 |
---|---|
Molecular Formula |
C22H33N3O5S |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
cyclohexanamine;(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S.C6H13N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;7-6-4-2-1-3-5-6/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5,7H2/t10-,15+;/m1./s1 |
InChI Key |
QTBHJGKTOJYJOW-VSLILLSYSA-N |
SMILES |
CC(C(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+] |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)N |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)N |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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